Zirconium cyclosilicate ion
Description
Properties
CAS No. |
1798388-14-3 |
|---|---|
Molecular Formula |
O9Si3Zr-2 |
Molecular Weight |
319.47 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexaoxido-1,3,5,2,4,6-trioxatrisilinane;zirconium(4+) |
InChI |
InChI=1S/O9Si3.Zr/c1-10(2)7-11(3,4)9-12(5,6)8-10;/q-6;+4 |
InChI Key |
RDSQBCIHAKLALF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]1(O[Si](O[Si](O1)([O-])[O-])([O-])[O-])[O-].[Zr+4] |
Origin of Product |
United States |
Structural Elucidation of Zirconium Cyclosilicate Architectures
Crystalline Framework Determination
The determination of the crystalline framework reveals a complex and robust three-dimensional structure. This framework is the foundation of the material's characteristics.
Zirconium cyclosilicates, such as the well-studied examples ZS-9 (sodium zirconium cyclosilicate) and its related family CZS, crystallize in a cubic system. newdrugapprovals.orgsemanticscholar.org Specifically, they belong to the Pa-3 space group. semanticscholar.orgplos.org The structure consists of a well-ordered, three-dimensional framework built from zirconium and silicon units linked by oxygen atoms. newdrugapprovals.orgnih.govtga.gov.au This arrangement results in a stable, crystalline powder that is insoluble in water and organic solvents. newdrugapprovals.org The repeating, orderly arrangement of these units forms the compound's characteristic framework. newdrugapprovals.orgtga.gov.au
The individual zirconium and silicon polyhedra are interconnected to form a continuous three-dimensional heterosilicate network. This network is established through oxygen bridges, specifically Zr-O-Si and Si-O-Si linkages, where oxygen atoms are shared between the octahedral and tetrahedral units. newdrugapprovals.orgtga.gov.auwhiterose.ac.uk These bonds, which are primarily covalent in nature, extend in all directions, creating a robust and insoluble crystalline solid. newdrugapprovals.orgnih.govnih.gov The resulting structure features well-defined channels and cavities that house exchangeable cations, such as sodium and hydrogen, which balance the negative charge of the framework. newdrugapprovals.orgtga.gov.au
Coordination Chemistry of Zirconium and Silicon in the Crystal Lattice
Microporous Network Characterization
The three-dimensional framework of zirconium cyclosilicate gives rise to a network of uniform micropores, which are central to its function.
The microporous network of zirconium cyclosilicate is highly uniform and ordered. myastrazeneca.co.uk The topology is characterized by a system of interconnected channels and cavities that run through the crystal lattice. newdrugapprovals.orgtga.gov.auresearchgate.net The entrance to these channels is defined by an asymmetrical seven-membered ring composed of four SiO₄ tetrahedra and three ZrO₆ octahedra. plos.orgmyastrazeneca.co.ukresearchgate.netresearchgate.net These rings act as "windows" that lead into larger internal cages within the structure. researchgate.net The precise and consistent geometry of these pores is a direct result of the underlying crystalline structure.
Quantitative analysis, primarily through calculations derived from Rietveld structural refinement of powder X-ray diffraction data, has determined the precise dimensions of the micropores. nih.govplos.org The pore opening is consistently measured to be approximately 3 Å (angstroms) in diameter. nih.govnih.govplos.orgmyastrazeneca.co.uknih.gov This dimension is a critical feature, as it governs the selectivity of the material for specific cations. The pore size is uniform throughout the crystalline material. myastrazeneca.co.uk
Table 1: Structural and Pore Dimension Data for Zirconium Cyclosilicate (ZS-9)
| Parameter | Value/Description | Source(s) |
| Crystal System | Cubic | newdrugapprovals.orgnih.gov |
| Space Group | Pa-3 | semanticscholar.orgplos.org |
| Zirconium Coordination | Octahedral ([ZrO₆]²⁻) | newdrugapprovals.orgnih.govtga.gov.au |
| Silicon Coordination | Tetrahedral ([SiO₄]) | newdrugapprovals.orgnih.govtga.gov.au |
| Zr:Si Unit Ratio | 1:3 | newdrugapprovals.orgtga.gov.au |
| Framework Linkages | Zr-O-Si and Si-O-Si oxygen bridges | newdrugapprovals.orgtga.gov.auwhiterose.ac.uk |
| Pore Opening Shape | Asymmetrical seven-membered ring | myastrazeneca.co.ukresearchgate.net |
| Pore Opening Diameter | ~3 Å | nih.govnih.govplos.orgmyastrazeneca.co.uk |
Structural Basis for Cation Accessibility within Micropores
The accessibility of cations into the microporous structure of zirconium cyclosilicate is a key determinant of its ion-exchange properties. The framework is characterized by channels and cages that are accessible through well-defined pore openings. researchgate.net
The pore opening is described as an asymmetrical seven-member ring, with an average diameter estimated to be approximately 3 Å. nih.govmyastrazeneca.co.uk This specific size is thought to be a primary reason for the material's high selectivity for certain cations, particularly potassium, as it closely matches the diameter of an unhydrated potassium ion. nih.govnih.gov
The accessibility is further influenced by the partial protonation of the material. When some of the sodium ions are exchanged for hydrogen ions, it can lead to an expansion of the unit-cell volume and an enlargement of the seven-member ring window. researchgate.net This distortion of the framework polyhedra enhances the accessibility to the cage structures within the material, facilitating rapid and irreversible ion exchange. researchgate.net The interaction between the framework and the counter-ions within the micropores is electrostatic, involving ionic bonds. plos.org This intricate structural design allows for the selective capture of cations from the surrounding environment. drugbank.compatsnap.com
Crystallographic Information and Polymorphism
The crystallographic properties of zirconium cyclosilicate define its long-range ordered structure and are essential for understanding its ion-exchange mechanisms.
Unit Cell Parameters and Space Group Analysis
Zirconium cyclosilicate materials, including the sodium form (often referred to as ZS-9), crystallize in a cubic system. researchgate.net Detailed analysis has identified the space group as Pa-3. researchgate.net The unit cell parameter 'a' for the sodium form has been determined to be 12.7416(1) Å. researchgate.net While different forms with varying extra-framework cations exist, they all share the same Pa-3 space group. researchgate.net
| Crystal System | Space Group | Unit Cell Parameter (a) |
|---|---|---|
| Cubic | Pa-3 | 12.7416(1) Å |
Identification and Characterization of Distinct Crystalline Phases
While the fundamental cubic structure is maintained across different forms of zirconium cyclosilicate, distinct crystalline phases can be characterized based on the extra-framework cations they contain. For instance, the as-synthesized sodium form (CZS-Na) and a partially hydrogen-exchanged form (CZS-Na,H) have been investigated. researchgate.net The partial protonation in the CZS-(Na,H) form, with a Na:H ratio of approximately 3:1, results in an expansion of the unit-cell volume and distortion of the framework polyhedra. researchgate.net This modification enhances the material's ion-exchange capabilities. researchgate.net Although these represent variations in cationic content rather than true polymorphism in the sense of different crystal packing, they are distinct, characterizable phases with different functional properties.
Crystal Structure Refinement Methodologies
The determination and refinement of the crystal structure of zirconium cyclosilicate have been accomplished using powder X-ray diffraction (XRD) data. nih.gov The Rietveld refinement method is a common and powerful technique used for this purpose. nih.gov In this method, a calculated diffraction pattern is generated from a structural model and fitted to the experimental powder diffraction data. researchgate.net The process involves refining various parameters, such as atomic positions, site occupancies, and unit cell dimensions, to minimize the difference between the observed and calculated patterns. nih.govresearchgate.net For instance, the structure of ZS-9 was refined to a residual statistic of 7.6% using this methodology. nih.govplos.org Time-resolved in-situ XRD and Raman spectroscopy have also been employed to study the structural changes that occur during ion exchange processes, providing a dynamic view of the crystal structure. researchgate.net
Synthetic Methodologies and Material Development for Zirconium Cyclosilicate
Hydrothermal Synthesis Routes for Zirconium Cyclosilicate Materials
Hydrothermal synthesis is the primary method for producing crystalline zirconium cyclosilicate. swissmedic.chswissmedic.ch This process involves the crystallization of a reactive gel mixture under elevated temperature and pressure. tga.gov.au The reaction mixture is typically prepared by combining a source of zirconium, a source of silicon, an alkali metal hydroxide (B78521), and water. quickcompany.ingoogle.com
Key reactants and their roles include:
Zirconium Source: Various zirconium compounds that can hydrolyze to form zirconium oxide or hydroxide are suitable. These include zirconium acetate, zirconium oxychloride, and zirconium n-propoxide. google.com
Silicon Source: Colloidal silica (B1680970) is a commonly used source of silicon for the synthesis. google.com
Alkali Metal Hydroxide: Alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), act as templating agents, directing the formation of the specific microporous framework. google.com The choice of alkali metal can influence the final crystalline phase.
Solvent: Water is used as the solvent to facilitate the hydrothermal reaction. google.com
The process generally involves mixing the reactants to form a gel, which is then transferred to a stainless steel reactor. google.com The reactor is heated to a specific temperature, typically around 200°C, and the reaction proceeds for a set duration, which can range from several hours to a few days. google.com Following the reaction, the solid product is isolated by filtration, washed with deionized water, and dried. google.com
The molar ratios of the reactants in the initial mixture are a critical parameter that influences the final product. The general formula for the reaction mixture, in terms of molar ratios of oxides, can be expressed as:
aA₂O : bMOq/2 : 1-bZrO₂ : cSiO₂ : dGeO₂ : eH₂O
where 'A' is an alkali metal, 'M' is another metal, and 'a', 'b', 'c', 'd', and 'e' represent the molar ratios of the respective components. google.com
Control of Crystalline Phase Formation during Synthesis
The synthesis of zirconium cyclosilicate can result in different crystalline phases, with the ZS-9 form being the most desired for its specific ion-exchange properties. quickcompany.in Controlling the formation of this phase while minimizing others, such as ZS-7 and ZS-8, is a primary goal of the synthesis process. quickcompany.in
The crystalline form of the final product is highly dependent on the parameters of the manufacturing process. swissmedic.chswissmedic.ch The formation of alternate crystalline phases, sometimes referred to as Crystalline Phase A (CPA) and Crystalline Phase B (CPB), can occur. tga.gov.au These layered, two-dimensional structures also exhibit ion exchange properties, but their selectivity for potassium ions is less specific than that of the desired ZS-9 structure. tga.gov.au
The control of these crystalline impurities is managed through tight regulation of the manufacturing process and is included in the release specifications of the final product. swissmedic.chnewdrugapprovals.org For example, optimizing the agitation speed during synthesis is crucial to prevent the settling of the reaction mixture, which can lead to the formation of CPA. tga.gov.au The presence of these alternative phases can be identified and quantified using techniques like X-ray powder diffraction (XRPD). tga.gov.aunewdrugapprovals.org The specifications for the drug substance include limits on the content of these crystalline impurities. newdrugapprovals.org
The choice of alkali metal in the synthesis also plays a role. For instance, using potassium hydroxide can lead to the formation of a potassium-containing zirconium silicate (B1173343) with a specific formula. google.com The structure of the desired sodium zirconium cyclosilicate (ZS-9) is a microporous framework of ZrO₂ octahedral units and SiO₂ tetrahedral units. google.com
Scalable Production Methods for Zirconium Cyclosilicate Sorbent Materials
The transition from laboratory-scale synthesis to large-scale industrial production of zirconium cyclosilicate presents several challenges. Initially, the synthesis was often conducted in small reaction vessels, on the order of 1-5 gallons. google.com However, it was recognized that the material produced in these smaller reactors often had an inadequate or undesirably low cation exchange capacity (CEC). google.com
To address this, specialized reactors have been designed for larger-scale production of high-purity, high-KEC ZS-9 crystals. google.com These reactors often incorporate features like baffles to ensure thorough mixing and suspension of crystals throughout the reaction. google.com This design has been shown to achieve higher capacities, in the range of 3.8-3.9 meq/g, compared to the 1.7-2.3 meq/g achieved in earlier processes. google.com
The manufacturing process for large-scale production is tightly controlled, with specific parameters for the order of addition of starting materials, reaction temperatures, mixing speeds, and reaction times. tga.gov.au The process typically involves combining sodium hydroxide, zirconium acetate, and colloidal silica in a reactor at high temperature and pressure. tga.gov.au The resulting slurry is then filtered, rinsed, and partially protonated with an acid like hydrochloric acid before final rinsing and drying. tga.gov.au
The ability to produce the desired ZS-9 crystalline form without the use of seed crystals in these optimized, larger-scale reactors is a significant advancement, simplifying the manufacturing process. google.com The development of such scalable methods has been crucial for the commercial availability of zirconium cyclosilicate as a sorbent material. nih.gov
Ion Exchange Mechanisms and Selectivity in Zirconium Cyclosilicate Systems
Fundamental Principles of Cation Exchange within the Zirconium Cyclosilicate Framework
Sodium zirconium cyclosilicate (also known as ZS-9) is an inorganic, non-absorbed, crystalline compound with a microporous structure that facilitates the exchange of cations. tga.gov.auplos.orgnih.gov This structure is composed of zirconium and silicon atoms linked by oxygen atoms, forming a three-dimensional lattice. nih.govmyastrazeneca.co.uk The octahedral [ZrO6]²⁻ units within this framework create a net negative charge, which is balanced by extra-framework cations that can be exchanged. nih.gov
The micropores of the zirconium cyclosilicate framework are a key feature of its function, with a diameter of approximately 3 Å. tga.gov.auplos.orgnih.gov This specific pore size is thought to be a primary determinant of its ion selectivity. plos.orgwikipedia.org
Exchange of Extra-Framework Cations (e.g., Sodium Ions, Hydrogen Ions)
The zirconium cyclosilicate framework contains mobile, extra-framework cations, primarily sodium (Na⁺) and hydrogen (H⁺) ions, which are available for exchange. tga.gov.autga.gov.aunih.gov When introduced into a solution containing other cations, such as the gastrointestinal tract, an ion exchange process occurs. myastrazeneca.co.ukmims.com The compound exchanges its sodium and hydrogen ions for other cations present in the surrounding environment. tga.gov.aunih.govresearchgate.net This exchange happens throughout the gastrointestinal tract. myastrazeneca.co.ukdrugbank.comastrazeneca.ca The process is driven by the relative concentrations of the ions and the affinity of the zirconium cyclosilicate for specific cations. tga.gov.au For instance, in the acidic environment of the stomach, a higher concentration of H⁺ ions can lead to their uptake by the compound in preference to potassium (K⁺) ions. tga.gov.au Conversely, in the more neutral pH of the intestines, the exchange for K⁺ is more favorable. tga.gov.au The exchange of Na⁺ and H⁺ for K⁺ and ammonium (B1175870) (NH₄⁺) ions occurs in a 1:1 ratio. nih.gov
Specificity for Monovalent Cations
Zirconium cyclosilicate demonstrates a high degree of selectivity for certain monovalent cations, a property attributed to the specific size and chemical configuration of its micropores. tga.gov.auplos.org This selectivity is a key differentiator from other, less specific cation-exchange resins. plos.org
Selective Adsorption of Potassium Ions
The primary application of zirconium cyclosilicate is based on its high selectivity for potassium ions (K⁺). plos.orgmyastrazeneca.co.ukwikipedia.org The ~3 Å diameter of the micropores closely matches the ionic diameter of an unhydrated potassium ion. tga.gov.auplos.orgnih.gov This physical characteristic allows K⁺ ions to fit effectively within the framework after shedding their hydration shell, a process that requires less energy compared to other ions with larger hydrated diameters. plos.orgnih.gov This mechanism is thought to be analogous to the selectivity filter found in biological potassium channels. plos.orgwikipedia.org The result is a thermodynamically favorable and rapid uptake of potassium ions from the surrounding solution. plos.orgresearchgate.net In vitro studies have demonstrated this rapid uptake, with significant potassium binding occurring within minutes in simulated intestinal fluids. plos.orgnih.gov
Binding Characteristics of Ammonium Ions
Zirconium cyclosilicate also exhibits a notable affinity for ammonium ions (NH₄⁺). tga.gov.auplos.orgwikipedia.org The similarity in the ionic diameters of potassium and ammonium ions contributes to this binding characteristic. plos.org In vitro and in vivo studies have confirmed that the compound binds ammonium, leading to an increase in serum bicarbonate levels as ammonium is removed from the gastrointestinal tract. nih.govdrugbank.comastrazeneca.ca This binding of ammonium occurs alongside the capture of potassium. researchgate.netnewdrugapprovals.org
Comparative Selectivity Ratios against Divalent Cations (e.g., Ca²⁺, Mg²⁺) and Monovalent Cations (e.g., Li⁺)
Research has consistently shown that zirconium cyclosilicate is highly selective for potassium over divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). plos.orgnih.govnih.gov In vitro studies report that the selectivity for K⁺ is over 25 times greater than for either Ca²⁺ or Mg²⁺. plos.orgnih.govtargetmol.com The exchange capacity for these divalent cations is often below the quantifiable limit. plos.orgnih.govtargetmol.com
When comparing its affinity for different monovalent cations, zirconium cyclosilicate shows a preference for potassium over ammonium, with a selectivity ratio of approximately 1.25 to 1 in favor of K⁺ when the ions are present individually. tga.gov.au However, when multiple ions are present, the affinity for K⁺ and NH₄⁺ can be comparable. tga.gov.au In mixed ion solutions, the selectivity for K⁺ over Ca²⁺ and Mg²⁺ becomes even more pronounced. tga.gov.au For instance, in a solution containing equal concentrations of all four ions (K⁺, NH₄⁺, Ca²⁺, and Mg²⁺), the selectivity for K⁺ was found to be approximately 54-fold greater than for Ca²⁺ and 172-fold greater than for Mg²⁺. tga.gov.au While there is evidence of some binding of lithium (Li⁺) in vitro, particularly in the absence of competing potassium ions, it is not considered a significant interaction under physiological conditions. tga.gov.au
Interactive Data Table: Ion Exchange Capacities and Selectivity Ratios
| Ion | Zirconium Cyclosilicate Exchange Capacity (mEq/g) | Selectivity for K⁺ vs. Other Ions |
| Potassium (K⁺) | High (specific value varies with conditions) | - |
| Ammonium (NH₄⁺) | High | 1.25-fold preference for K⁺ (individual ions) |
| Calcium (Ca²⁺) | < 0.05 | >25-fold preference for K⁺ |
| Magnesium (Mg²⁺) | < 0.05 | >25-fold preference for K⁺ |
Mechanistic Insights into Ion Selectivity and Transport
The remarkable selectivity of zirconium cyclosilicate for certain cations, particularly potassium (K⁺), stems from a combination of physical and chemical properties inherent to its crystalline structure.
Pore Size Matching and Steric Effects in Ion Selection
The primary mechanism for ion selectivity in sodium zirconium cyclosilicate is a highly refined form of steric hindrance based on the material's uniform micropore structure. myastrazeneca.co.uk The crystalline lattice features well-defined pores with an average opening size of approximately 3 angstroms (Å). myastrazeneca.co.ukplos.orgnih.govnih.gov This dimension is a near-perfect match for the diameter of an unhydrated potassium ion (K⁺), which is approximately 2.98 Å. tga.gov.auwhiterose.ac.uk
This precise size matching allows K⁺ ions, after shedding their hydration shell, to fit snugly within the pore, enabling strong electrostatic interactions with the framework's oxygen atoms. whiterose.ac.uk In contrast, other cations are excluded based on size mismatches. whiterose.ac.uk Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) have larger hydrated diameters, preventing their entry. whiterose.ac.uk While their unhydrated forms are smaller than the pore, they are too small to interact effectively with the oxygen atoms lining the channel, making the energy cost of dehydration unfavorable. nih.govwhiterose.ac.uk Similarly, the unhydrated sodium ion (Na⁺) is too small for optimal coordination within the pore. whiterose.ac.uk This "lock and key" mechanism is a fundamental reason for the material's high selectivity for potassium over other biologically common cations. plos.orgwhiterose.ac.uk In vitro studies show a greater than 25-fold selectivity for K⁺ over either Ca²⁺ or Mg²⁺. plos.orgnih.govnih.gov
| Ion | Unhydrated Ionic Diameter (Å) | Hydrated Ionic Diameter (Å) | Fit in ~3 Å Pore |
|---|---|---|---|
| Potassium (K⁺) | ~2.98 | ~7.4 | Optimal |
| Ammonium (NH₄⁺) | ~2.96 | ~7.0 | Optimal |
| Sodium (Na⁺) | ~2.04 | ~9.2 | Poor (too small) |
| Calcium (Ca²⁺) | ~2.00 | ~12.2 | Poor (too small) |
| Magnesium (Mg²⁺) | ~1.44 | ~13.6 | Poor (too small) |
Data compiled from various scientific sources detailing ionic radii and the properties of zirconium cyclosilicate. plos.orgtga.gov.aunih.gov
Influence of Micropore Chemical Composition and Local Coordination Environment
The framework of zirconium cyclosilicate is an inorganic, crystalline structure composed of zirconium and silicon atoms connected by bridging oxygen atoms. myastrazeneca.co.ukplos.org Specifically, zirconium octahedra ([ZrO₆]) and silicon tetrahedra ([SiO₄]) form a regular, three-dimensional microporous lattice. plos.orgwhiterose.ac.uk The negative charge of the framework, which is essential for cation exchange, arises from the octahedral [ZrO₆]²⁻ units. plos.orgwhiterose.ac.uk
This negative charge is balanced by mobile, exchangeable counter-ions, primarily sodium (Na⁺) and hydrogen (H⁺), located within the micropores and channels. tga.gov.aupatsnap.com The selectivity filter itself is an asymmetrical seven-member ring composed of four SiO₄ and three ZrO₆ groups. plos.orgnih.gov An incoming cation must shed its water shell to interact with the carbonyl-bonded oxygen atoms at the pore's entrance. whiterose.ac.uk The electrostatic interactions between the cation and the framework are ionic, facilitating the exchange process where Na⁺ and H⁺ ions are released in favor of capturing potassium. plos.orgpatsnap.comtaylorandfrancis.com
Examination of Synchronous Cation-Cation Repulsion Processes
Advanced analytical studies using time-resolved in situ Raman spectroscopy and X-ray diffraction have provided deeper insights beyond a static "lock and key" model. nih.govresearchgate.netresearchgate.netplos.org Research has revealed that the ion exchange mechanism involves a dynamic process described as synchronous cation-cation repulsion. nih.govresearchgate.netresearchgate.net
This process is thought to be analogous to the selectivity filter mechanism found in biological potassium ion channels in proteins. nih.govresearchgate.net As a potassium ion approaches the pore, repulsive forces between it and the existing counter-ions (Na⁺) help to create a favorable coordination bonding environment, effectively opening a pathway for the potassium ion to enter and bind. nih.govresearchgate.netresearchgate.net This dynamic process contributes to the speed and efficiency of the ion exchange.
Role of Framework Polyhedra Distortion and Channel Reconfiguration in Ion Exchange
The zirconium cyclosilicate framework is not entirely rigid; it possesses a degree of flexibility that plays a crucial role in the ion exchange process. nih.gov Research indicates that ion exchange is significantly enhanced when the material is in a partially protonated state, with a sodium-to-hydrogen ratio of approximately 3:1. nih.govresearchgate.netplos.org
This partial protonation induces several structural changes:
Enlargement of the 7-member-ring window: The pore aperture widens, facilitating easier access for ions. nih.govresearchgate.net
Distortion of framework polyhedra: The [ZrO₆] and [SiO₄] polyhedra undergo slight distortions. nih.govresearchgate.netplos.org
Together, these reconfigurations increase the accessibility of the internal cage structures, resulting in rapid and irreversible potassium ion exchange. nih.govresearchgate.netplos.org One study noted that the greatest degree of structural distortion occurs at a specific transient state, highlighting the dynamic nature of the framework during ion transport. nih.gov
Impact of Environmental Parameters on Ion Exchange Kinetics and Capacity
The efficiency of ion exchange in zirconium cyclosilicate is not solely dependent on its intrinsic structure but is also influenced by external environmental conditions, most notably pH.
Effect of pH on Cation Uptake and Protonation Dynamics
The pH of the surrounding medium has a significant effect on the potassium exchange capacity (KEC) of zirconium cyclosilicate. plos.orgtga.gov.au This is due to the competition between potassium ions (K⁺) and hydrogen ions (H⁺) for the binding sites within the micropores. nih.govtga.gov.au
At a low pH, such as the highly acidic environment of gastric fluid (pH ≈ 1.2), the concentration of H⁺ is very high. nih.govtga.gov.au Under these conditions, protonation of the framework is favored over K⁺ uptake, leading to a significant reduction in potassium binding capacity. plos.orgnih.govtga.gov.au Studies have shown that at a pH of 1.2, the binding capacity can be reduced by as much as 67% to 91%, depending on the concentration of the zirconium cyclosilicate material. plos.orgnih.gov The compound itself can also absorb hydrogen ions, causing a transient increase in the pH of the surrounding acidic environment. tga.gov.aunih.govsemanticscholar.org
Conversely, as the material moves into environments with higher pH, such as the small and large intestines (pH 4.5 to 6.8), the concentration of H⁺ decreases. nih.govtga.gov.au This shifts the equilibrium to favor the uptake of K⁺. In these less acidic to neutral conditions, potassium uptake is rapid, occurring within minutes, and is sustained over time. plos.orgnih.govnih.gov
| Simulated Environment | pH | Concentration of ZS-9 | % Decrease in KEC (Compared to Neutral Media) |
|---|---|---|---|
| Gastric Fluid | ~1.2 | 5.0 mg/mL | 67% |
| Gastric Fluid | ~1.2 | 0.5 mg/mL | 91% |
| Small Intestinal Fluid | ~4.5 | Not specified | Potassium binding is rapid and sustained |
| Large Intestinal Fluid | ~6.8 | Not specified | Potassium binding is rapid and sustained |
Data adapted from studies on ZS-9 (sodium zirconium cyclosilicate) function in media buffered to mimic the human gastrointestinal tract. plos.orgnih.govtga.gov.au
Influence of Competing Ion Concentrations on Exchange Equilibrium
The ion exchange equilibrium of zirconium cyclosilicate is significantly influenced by the composition of the surrounding ionic medium. The inherent selectivity of the material for specific cations is a critical determinant of its exchange behavior in multi-ion systems. The uniform micropore structure of zirconium cyclosilicate, with a pore opening of approximately 3 angstroms, is a primary factor governing this selectivity, favoring ions of a size that allows for optimal coordination within the crystalline lattice. nih.govtga.gov.aunih.gov
Research findings indicate that zirconium cyclosilicate is highly selective for potassium (K+) ions, even in the presence of other physiologically relevant cations such as calcium (Ca2+) and magnesium (Mg2+). europa.eueuropa.eudrugbank.com This high selectivity is attributed to the specific diameter of the micropores, which closely matches that of the unhydrated potassium ion, thereby creating a favorable coordination environment. nih.govnih.gov Conversely, other ions like unhydrated sodium (Na+) and Ca2+ are too small to form maximal interactions with the oxygen atoms lining the pores. nih.gov
In vitro studies have demonstrated that the exchange capacity for Ca2+ and Mg2+ is exceptionally low, in some cases below the analytical limits of quantification. nih.govplos.org This results in a pronounced selectivity for potassium over these divalent cations. nih.govnih.govplos.org
The presence of other monovalent cations, such as ammonium (NH4+), does create a more competitive environment. Due to the similar ionic radii of potassium and ammonium, zirconium cyclosilicate shows an affinity for both. tga.gov.aunih.gov However, its selectivity for potassium remains strong. tga.gov.au The pH of the medium also plays a crucial role; at low pH values, a high concentration of hydrogen ions (H+) can compete with potassium ions for the exchange sites, thereby reducing the potassium binding capacity. tga.gov.auplos.org Studies show that at a pH of 1.2, the binding capacity for potassium can be substantially diminished as protonation of the silicate (B1173343) is favored. tga.gov.auplos.org
Detailed research findings have quantified the selectivity of sodium zirconium cyclosilicate in various competitive ionic environments.
Key Research Findings:
In solutions containing a 1:1 ratio of individual ions, sodium zirconium cyclosilicate was found to be 1.25 times more selective for K+ than for NH4+ and 15 times more selective for K+ than for Ca2+. tga.gov.au
When K+, NH4+, Ca2+, and Mg2+ were all present in equal concentrations, the material showed nearly equal affinity for K+ and NH4+. In this mixed-ion environment, it was approximately 54-fold more selective for K+ over Ca2+ and 172-fold more selective for K+ over Mg2+. tga.gov.au
Other studies have confirmed a selectivity for K+ that is greater than 25-fold over either Ca2+ or Mg2+. nih.govplos.org
The exchange capacity for Ca2+ and Mg2+ has been measured to be below 0.05 mEq/g. plos.org
The table below summarizes the selectivity of sodium zirconium cyclosilicate in the presence of competing cations based on in vitro experimental data.
Table 1: Selectivity of Sodium Zirconium Cyclosilicate for Potassium (K+) in the Presence of Competing Cations
This demonstrates that while the ion exchange equilibrium can be influenced by high concentrations of competing ions, particularly those with similar physical properties like ammonium, the structural and chemical properties of zirconium cyclosilicate ensure a strong and consistent preference for potassium over other common cations.
Advanced Spectroscopic and Analytical Characterization of Zirconium Cyclosilicate
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of sodium zirconium cyclosilicate.
Applications of Fourier-transform Infrared Spectroscopy (FTIR)
Fourier-transform Infrared (FTIR) spectroscopy is a key analytical technique used for the identification and quality control of sodium zirconium cyclosilicate. fda.govtga.gov.autga.gov.au The FTIR spectrum provides a unique molecular fingerprint, confirming the material's structural integrity by identifying its characteristic vibrational modes. This method is included in the official specifications for the drug substance to ensure proper identification. pom.go.idswissmedic.ch The analysis helps to confirm the presence of the specific arrangement of Zr-O-Si and Si-O-Si bonds that constitute the compound's framework. newdrugapprovals.org
Raman Spectroscopy (e.g., Time-resolved in situ Raman Spectroscopy)
Raman spectroscopy offers complementary insights into the material's structure, particularly concerning the vibrational modes of the zirconium silicate (B1173343) framework. Studies have identified characteristic Raman peaks for cubic zirconium silicate (CZS), the structural family to which sodium zirconium cyclosilicate belongs. nih.gov Key peaks are observed around 520 cm⁻¹ and 920 cm⁻¹, which are indicative of the specific silicate ring structure. nih.gov
Time-resolved in situ Raman spectroscopy has been employed to study the dynamic processes of ion exchange. nih.govresearchgate.netresearchgate.net This advanced technique allows for the real-time observation of structural changes within the crystal lattice as it selectively binds potassium ions. nih.govresearchgate.net By monitoring shifts in the Raman peaks during the exchange process, researchers can understand the molecular mechanisms that govern its selectivity. nih.govresearchgate.net These studies have revealed that the ion exchange process involves a synchronous cation-cation repulsion that facilitates the favorable coordination for potassium, a mechanism that is enhanced when the material is in a partially protonated state. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR) for Structural Insights
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of silicon atoms within the cyclosilicate framework. newdrugapprovals.orgfda.gov.twpom.go.id This technique provides detailed information about the connectivity of the SiO₄ tetrahedra in the crystal lattice. The ²⁹Si MAS NMR spectrum helps to confirm the molecular structure of sodium zirconium cyclosilicate. fda.gov.twpom.go.id Broadening of the NMR spectra can indicate the formation of Si-O-Zr bonds, providing evidence of the interaction between zirconium and silicon atoms and contributing to a more complete picture of the network's connectivity. researchgate.net
Diffraction-Based Methodologies
Diffraction methods are indispensable for characterizing the crystalline nature and precise atomic arrangement of sodium zirconium cyclosilicate.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment
Table 1: Representative PXRD Peaks for Sodium Zirconium Cyclosilicate (Crystal Form A)
| Diffraction Peak (2θ Angle) |
|---|
| 10.63° ± 0.2° |
| 12.24° ± 0.2° |
| 13.89° ± 0.2° |
| 14.62° ± 0.2° |
| 15.24° ± 0.2° |
| 15.55° ± 0.2° |
| 17.86° ± 0.2° |
| 21.48° ± 0.2° |
| 21.93° ± 0.2° |
| 25.55° ± 0.2° |
| 26.18° ± 0.2° |
| 28.88° ± 0.2° |
| 29.52° ± 0.2° |
| 30.19° ± 0.2° |
| 36.19° ± 0.2° |
Data sourced from patent information for a specific crystal form. wipo.int
Time-resolved in situ X-ray Diffraction for Dynamic Structural Studies
Time-resolved in situ X-ray diffraction provides dynamic insights into the structural changes of sodium zirconium cyclosilicate during functional processes like ion exchange. nih.govresearchgate.net This method has been used to monitor changes in the crystal's unit-cell parameters in real-time as it interacts with different ions. nih.gov Studies have shown that the exchange of sodium for hydrogen ions can cause an expansion of the unit-cell volume. nih.govresearchgate.net This structural modification, in turn, enlarges the pore windows, which enhances the accessibility of the internal cages and facilitates rapid and irreversible potassium ion exchange. nih.govresearchgate.net Coupling time-resolved XRD with Raman spectroscopy allows for a comprehensive understanding of both long-range order (from XRD) and short-range molecular changes (from Raman), providing a detailed model of the ion selectivity mechanism. researchgate.net
Table 2: Summary of Analytical Techniques and Findings
| Technique | Application | Key Findings |
|---|---|---|
| FTIR | Identification and Quality Control | Confirms molecular fingerprint and structural integrity. tga.gov.aupom.go.id |
| Raman Spectroscopy | Structural Analysis | Identifies characteristic vibrational peaks (~520 cm⁻¹, ~920 cm⁻¹). nih.gov |
| Time-resolved Raman | Dynamic Process Monitoring | Reveals molecular mechanisms of selective potassium ion exchange. nih.govresearchgate.net |
| ²⁹Si MAS NMR | Structural Elucidation | Probes the local environment and connectivity of silicon atoms. newdrugapprovals.orgfda.gov.tw |
| PXRD | Phase ID & Crystallinity | Confirms specific crystalline phase and identifies impurities via characteristic diffraction peaks. tga.gov.auwipo.int |
| Time-resolved XRD | Dynamic Structural Analysis | Monitors real-time changes in unit-cell parameters during ion exchange, linking structural expansion to enhanced K⁺ uptake. nih.govresearchgate.net |
Microscopic and Surface Characterization
The morphology and surface chemistry of zirconium cyclosilicate are critical to its function and are elucidated using high-resolution microscopic and spectroscopic methods.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements on the outermost layers (typically 1-10 nm) of a material. wikipedia.orgcnrs.fr For zirconium cyclosilicate, XPS analysis confirms the presence of the constituent elements: zirconium (Zr), silicon (Si), oxygen (O), and sodium (Na). pitt.edunewdrugapprovals.org As with many materials analyzed under vacuum conditions, adventitious carbon (C) from atmospheric exposure is also typically detected on the surface. pitt.eduschweizerbart.de
The technique provides binding energy data for the core electrons of each element, which can shift based on the local chemical environment. This allows for the confirmation of the oxidation states, such as Zr(IV) and Si(IV), and the nature of the oxygen bonds within the silicate framework (e.g., Zr-O-Si and Si-O-Si). plos.orgcnrs.frtga.gov.au By quantifying the peak areas, XPS can determine the relative atomic concentrations of the elements on the particle surface, providing insight into the surface stoichiometry. researchgate.net
Table 1: Representative XPS Data for Zirconium Cyclosilicate
This table illustrates the expected core-level binding energies that would be identified during an XPS analysis of zirconium cyclosilicate. Actual values can vary slightly based on instrument calibration and surface charging.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Zirconium | Zr 3d | ~182-185 | Confirms presence and oxidation state of Zirconium. |
| Silicon | Si 2p | ~102-104 | Confirms presence and oxidation state of Silicon. |
| Oxygen | O 1s | ~531-533 | Identifies oxygen in the silicate framework and surface hydroxyls. |
| Sodium | Na 1s | ~1071-1072 | Confirms presence of exchangeable sodium ions. |
| Carbon | C 1s | ~284.8 | Indicates presence of adventitious carbon from atmosphere. |
Scanning Electron Microscopy (SEM) for Morphological Analysis
Thermal Stability and Material Integrity Analysis
Thermal analysis techniques are crucial for understanding the behavior of zirconium cyclosilicate under heat, particularly regarding its hydration state and structural stability. The U.S. Food and Drug Administration (FDA) recommends both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for assessing the sameness of the active pharmaceutical ingredient. fda.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For zirconium cyclosilicate, TGA is particularly useful for quantifying the water content and assessing thermal stability. TGA curves show that water adhered to the surface and within the microporous structure is released at elevated temperatures. jst.go.jp A significant dehydration event is typically observed at approximately 200°C. jst.go.jp The material demonstrates high thermal stability, with a total weight loss of about 15% observed after heating to 1000°C, which accounts for the removal of its water of hydration. jst.go.jp The structure is composed of octahedrally and tetrahedrally oxygen-coordinated zirconium and silicon atoms, which contributes to its thermal resilience. jst.go.jpplos.org
Table 2: Summary of TGA Findings for Zirconium Cyclosilicate
| Thermal Event | Approximate Temperature | Mass Loss | Interpretation |
| Dehydration | ~200°C | Variable | Loss of surface-adhered and structural water. jst.go.jp |
| Decomposition | >1000°C | ~15% (total) | High thermal stability of the Zr-Si framework. jst.go.jp |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net This technique is used to detect thermal events such as phase transitions, melting, and crystallization. For zirconium cyclosilicate, DSC analysis complements TGA by identifying the energetic changes associated with mass loss. The dehydration process observed in TGA around 200°C would correspond to an endothermic peak in a DSC curve, indicating the energy required to remove the water molecules from the crystal lattice. jst.go.jp The absence of other significant endothermic or exothermic peaks until very high temperatures further confirms the material's high thermal stability and the integrity of its crystalline structure at physiological temperatures and during storage. astrazeneca.com
Thermogravimetric Analysis (TGA) for Hydration-Dehydration Processes and Decomposition
Quantitative Ion Exchange Capacity Determination
The primary function of zirconium cyclosilicate is its ability to selectively exchange cations. Its ion exchange capacity is a critical performance parameter. The compound is an inorganic crystalline material with a high capacity to selectively entrap monovalent cations, particularly potassium (K+) and ammonium (B1175870) (NH4+), over divalent cations like calcium (Ca2+) and magnesium (Mg2+). plos.orgnih.gov This selectivity is attributed to its uniform microporous structure, with a pore opening of approximately 3 Å, which is similar in size to the diameter of an unhydrated potassium ion. newdrugapprovals.orgnih.govnih.gov
In vitro studies demonstrate a rapid uptake of potassium, which is sustained over time. nih.gov The potassium exchange capacity (KEC) is significantly higher than that of other binders. In artificial intestinal juice, the KEC for zirconium cyclosilicate was measured at 90.8 mg/g. jst.go.jp The selectivity for potassium over calcium and magnesium is greater than 25-fold. nih.govnih.gov The exchange capacities for Ca2+ and Mg2+ are very low, measured at less than 0.05 mEq/g. nih.govmedchemexpress.com The KEC is influenced by pH, with a notable decrease in binding capacity at a low pH of 1.2, as found in the stomach, compared to the more neutral pH of the intestines. tga.gov.aunih.gov
Table 3: Ion Exchange Capacity of Zirconium Cyclosilicate
This table summarizes the selective ion exchange capacity of zirconium cyclosilicate for various cations in mixed ionic media.
| Cation | Exchange Capacity | Selectivity Ratio (vs. K+) | Reference |
| Potassium (K+) | 90.8 mg/g | 1 | jst.go.jp |
| Calcium (Ca2+) | < 0.05 mEq/g | > 25:1 | nih.gov |
| Magnesium (Mg2+) | < 0.05 mEq/g | > 25:1 | nih.gov |
Methodologies for Potassium Exchange Capacity (KEC) Assessment
The potassium exchange capacity (KEC) is a fundamental parameter that quantifies the ability of zirconium cyclosilicate to bind potassium ions. It is a critical quality attribute assessed during manufacturing and product release. tga.gov.au The assessment of KEC is typically performed using in-vitro methods that simulate the conditions of the gastrointestinal tract. tga.gov.au
The methodology generally involves the following steps:
A precisely weighed amount of zirconium cyclosilicate powder is suspended in a solution with a known volume and concentration of potassium ions. nih.gov
To mimic the physiological pH variations in the digestive system, these tests are often conducted in buffered solutions at different pH levels, such as pH 1.2 (gastric fluid), pH 4.5 (small intestinal fluid), and pH 6.8 (large intestinal fluid). tga.gov.aufda.gov
The suspension is agitated for a specific period at a controlled temperature, typically 37°C, to allow the ion exchange process to reach equilibrium. fda.gov
After equilibration, the solid zirconium cyclosilicate is separated from the solution by filtration or centrifugation. nih.gov
The concentration of the remaining potassium ions in the filtrate or supernatant is measured using analytical techniques like flame photometry or ion chromatography. nih.gov
The amount of potassium adsorbed by the zirconium cyclosilicate is then calculated by subtracting the final potassium concentration from the initial concentration. nih.gov
The KEC is expressed as the amount of potassium bound per unit mass of the sorbent (e.g., in milliequivalents per gram or mg/g). researchgate.net Research has shown that the potassium binding capacity of sodium zirconium cyclosilicate is significantly influenced by pH, with reduced or absent capacity at the low pH of gastric fluid compared to the higher pH of the intestines. tga.gov.au
Table 1: Illustrative Potassium Exchange Capacity (KEC) of Zirconium Cyclosilicate at Different pH Values
| pH Condition | Simulated Gastrointestinal Fluid | Typical KEC (mg/g) |
|---|---|---|
| 1.2 | Gastric | Low to negligible |
| 4.5 | Small Intestine | Significant |
| 6.8 | Large Intestine | High |
Note: This table is illustrative. Actual values are determined for each batch as a quality control measure.
Design and Interpretation of Equilibrium and Kinetic Binding Studies
Equilibrium and kinetic binding studies provide in-depth information about the binding affinity, capacity, and rate of ion exchange. These studies are essential for comparing different formulations and ensuring bioequivalence. fda.gov
Equilibrium Binding Studies
Design: The design of equilibrium binding studies is pivotal for constructing an adsorption isotherm, which describes the relationship between the amount of potassium bound to zirconium cyclosilicate and the concentration of potassium remaining in the solution at equilibrium. fda.govresearchgate.net The study typically involves incubating a fixed amount of the test product with solutions containing at least eight different initial concentrations of potassium. fda.gov These experiments are conducted at various physiological pH values (e.g., 1.2, 4.5, and 6.8) and maintained at 37°C with constant shaking until equilibrium is achieved. fda.gov Each experiment is replicated multiple times (e.g., at least 12 times) to ensure statistical robustness. fda.gov The primary analyte measured is the unbound potassium in the filtrate, which is used to calculate the amount of potassium bound to the material. fda.gov
Interpretation: The resulting data are plotted to create an adsorption isotherm. This isotherm is then fitted to mathematical models, such as the Langmuir or Freundlich models, to determine key binding parameters. fda.govresearchgate.net The Langmuir model is frequently used and assumes a monolayer adsorption onto a surface with a finite number of identical binding sites. fda.govcristin.no The Langmuir equation yields two important constants: k1, which is related to the binding affinity, and k2, which represents the maximum binding capacity. fda.govdaicelpharmaservices.com A higher k1 value suggests a stronger affinity of the binder for potassium ions, while k2 indicates the maximum amount of potassium that can be bound per unit of the material. fda.govdaicelpharmaservices.com These parameters are crucial for comparing the performance of different zirconium cyclosilicate products. fda.gov
Table 2: Parameters from a Langmuir Model for Equilibrium Binding
| Parameter | Description | Significance |
|---|---|---|
| k1 | Langmuir constant related to binding affinity | A higher value indicates stronger binding between potassium and the sorbent. fda.govdaicelpharmaservices.com |
| k2 | Langmuir constant representing maximum binding capacity | Defines the theoretical maximum amount of potassium that can be bound. fda.govdaicelpharmaservices.com |
| R² | Coefficient of determination | Indicates how well the Langmuir model fits the experimental data. A value close to 1 suggests a good fit. |
Kinetic Binding Studies
Design: Kinetic binding studies are designed to characterize the rate at which zirconium cyclosilicate binds potassium. fda.gov These studies support the pivotal equilibrium binding studies. fda.gov The experimental setup involves incubating the test and reference products with at least three different potassium concentrations (e.g., the lowest, highest, and a mid-range concentration from the equilibrium study). fda.gov The incubations are performed under the same pH (1.2, 4.5, 6.8) and temperature (37°C) conditions as the equilibrium studies. fda.gov Potassium binding is monitored as a function of time by taking samples at multiple time points (e.g., at least eight points up to 24 hours) to adequately illustrate the binding rate profile. fda.gov
Interpretation: The data from kinetic studies are plotted as the amount of bound potassium versus time. This plot reveals the rate of potassium uptake and the time required to reach binding equilibrium. fda.gov The initial slope of the curve represents the initial binding rate. The plateau of the curve indicates that equilibrium has been reached, where the rate of potassium binding equals the rate of dissociation. The interpretation of kinetic data can reveal whether the ion exchange process is rapid, which is a key characteristic of zirconium cyclosilicate. tga.gov.au While direct comparison of the bound potassium ratios at various times is a primary outcome, the data can also be fitted to kinetic models (e.g., pseudo-first-order or pseudo-second-order) to further elucidate the underlying mechanisms of ion exchange, which may involve processes like particle diffusion or film diffusion. cristin.nocristin.no
Table 3: Illustrative Data from a Kinetic Binding Study
| Time (hours) | Potassium Bound (mg/g) at pH 6.8 |
|---|---|
| 0.1 | 35 |
| 0.5 | 70 |
| 1 | 90 |
| 2 | 98 |
| 4 | 100 |
| 8 | 100 |
| 12 | 100 |
| 24 | 100 |
Note: This table provides an example of the rapid potassium binding kinetics, showing that equilibrium is approached quickly.
Theoretical and Computational Investigations of Zirconium Cyclosilicate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the structural and electronic properties of zirconium cyclosilicate.
Structural Optimization and Prediction of Lattice Parameters
DFT calculations have been employed to optimize the crystal structure of zirconium cyclosilicate and predict its lattice parameters. The structure is composed of zirconium and silicon atoms coordinated with oxygen atoms, forming a well-ordered cubic structure with micropores. myastrazeneca.co.uk Zirconium exists in an octahedral coordination with oxygen, while silicon is in a tetrahedral coordination. whiterose.ac.uk These units are interconnected through Zr-O-Si and Si-O-Si oxygen bridges, creating a regular, non-linear microporosity. whiterose.ac.uk
The lattice parameter for the cubic crystal system (point group Pa3) has been reported to be 12.7 Å. whiterose.ac.uk The micropores within this structure have an average size of approximately 3 Å, which is crucial for its ion selectivity. myastrazeneca.co.uktga.gov.auplos.orgnih.gov This specific pore diameter allows for the preferential trapping of monovalent cations like potassium and ammonium (B1175870) ions. whiterose.ac.uk Theoretical studies using DFT can refine these structural details and provide a basis for understanding how the framework responds to the presence of different ions. Machine learning models have been used in conjunction with DFT to improve the accuracy of predicted lattice parameters for various crystal structures. researchgate.net
Table 1: Experimentally Determined and Calculated Structural Parameters for Zirconium Cyclosilicate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Cubic (Pa3 point group) | whiterose.ac.uk |
| Lattice Parameter (a) | 12.7 Å | whiterose.ac.uk |
| Pore Opening Diameter | ~3 Å | myastrazeneca.co.uktga.gov.auplos.orgnih.gov |
| Zirconium Coordination | Octahedral with Oxygen | whiterose.ac.uk |
| Silicon Coordination | Tetrahedral with Oxygen | whiterose.ac.uk |
Electronic Structure Analysis and Band Gap Determination
The electronic structure of zirconium-based materials has been a subject of theoretical investigation. For zirconium silicate (B1173343) (ZrSiO4), the valence levels are dominated by oxygen p states, and the lowest conduction levels are primarily derived from zirconium d states. researchgate.net The energy gap of an ideal ZrSiO4 bonding unit is reported to be 5.9 eV. researchgate.net In more complex ZrxSi1-xO2 films, the band gaps are dominated by the energy gap between O 2p and Zr 4d states. researchgate.net
Ab initio calculations on different phases of zirconia (ZrO2) have predicted fundamental band gaps of 5.55 eV (cubic), 6.40 eV (tetragonal), and 5.42 eV (monoclinic). aps.org These calculations highlight how the electronic properties are sensitive to the crystal structure. For zircon-type orthovanadates, which share structural motifs with zirconium silicates, first-principles calculations have shown that the electronic structure near the Fermi level originates largely from the molecular orbitals of the vanadate (B1173111) ion, but is also influenced by cation substitution. arxiv.org These studies provide a foundation for understanding the electronic behavior of zirconium cyclosilicate and how it might be tuned.
Table 2: Calculated Band Gaps for Zirconium-Based Materials
| Material/Phase | Calculated Band Gap (eV) | Source |
|---|---|---|
| Ideal ZrSiO4 Bonding Unit | 5.9 | researchgate.net |
| Cubic ZrO2 | 5.55 | aps.org |
| Tetragonal ZrO2 | 6.40 | aps.org |
| Monoclinic ZrO2 | 5.42 | aps.org |
Computational Modeling of Ion Binding Affinities and Interactions within Pores
Computational models have been crucial in understanding the high selectivity of zirconium cyclosilicate for potassium ions. The material preferentially captures potassium in exchange for hydrogen and sodium. droracle.ainih.gov In vitro, it has a high affinity for potassium ions, even in the presence of other cations like calcium and magnesium. droracle.ai The selectivity for potassium over calcium and magnesium is reported to be greater than 25-fold. nih.govnih.gov
The mechanism is thought to mimic the selectivity filter of physiological K+ channels. plos.orgnih.govresearchgate.net The ~3 Å pore opening is comparable to the diameter of an unhydrated potassium ion. plos.orgnih.gov This size and the chemical configuration of the micropores are the primary determinants of its ion selectivity. tga.gov.au It is hypothesized that for an ion to pass through this filter, it must shed its hydration shell to interact with the oxygen atoms at the pore entrance. whiterose.ac.uk Computational models can simulate these interactions, calculating the binding energies of different ions within the pores and elucidating the energetic factors that favor potassium binding. These models can also explore the role of the framework's flexibility and the coordination environment within the pore in determining ion affinity.
Molecular Dynamics Simulations for Ion Transport and Diffusion within the Framework
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of ion transport and diffusion. While specific MD studies on zirconium cyclosilicate are not widely available in the provided search results, the principles can be inferred from simulations of similar materials like yttria-stabilized zirconia (YSZ). In YSZ, MD simulations have shown that oxygen ions migrate through nearest-neighbor hopping. researchgate.net
For zirconium cyclosilicate, MD simulations could be used to model the movement of potassium ions through the microporous framework. Such simulations would track the trajectory of individual ions over time, providing insights into diffusion pathways and the energy barriers associated with ion hopping between binding sites. This would allow for the calculation of diffusion coefficients and ionic conductivity. aps.org Furthermore, MD can reveal how the presence of other cations, like sodium and hydrogen, and water molecules within the pores influences the transport of potassium. aps.orgnih.gov These simulations can also investigate the structural response of the zirconium silicate framework to ion exchange, such as changes in lattice parameters or pore geometry.
Computational Modeling of Pore Dynamics and Selectivity Filters
The selectivity of zirconium cyclosilicate is attributed to its well-defined pore structure, which acts as a highly specific ion filter. plos.orgnih.gov Computational modeling can provide a detailed picture of the dynamics of these pores and the mechanism of ion selection. The pore opening is described as an asymmetrical seven-member ring. myastrazeneca.co.uk
Modeling can explore how the flexibility of this ring and the surrounding framework atoms contribute to the selective binding of potassium. It is hypothesized that the pore's chemical composition and diameter work in a manner analogous to the selectivity filter in biological potassium channels. plos.orgnih.govresearchgate.net By simulating the process of an ion approaching and entering the pore, computational models can analyze the dehydration process and the subsequent interaction of the ion with the oxygen atoms lining the pore. whiterose.ac.uk These models can calculate the free energy profile for different ions as they traverse the pore, revealing the energetic basis for the observed selectivity. For instance, the models could show why potassium, with its specific ionic radius, experiences a more favorable energy landscape for binding and transport compared to smaller ions like sodium or larger divalent cations like calcium. wikipedia.org
Emerging Research Directions and Potential Applications in Advanced Materials Science
Catalytic Applications of Zirconium Cyclosilicate Analogues
Zirconia-based catalysts, including zirconium silicate (B1173343) analogues, are emerging as versatile and efficient materials in organic synthesis. rsc.orgnih.govresearchgate.net Their appeal stems from their low toxicity, affordability, flexibility, and excellent dispersion. rsc.orgnih.govresearchgate.net Researchers are actively exploring their use in the production of medicinally important compounds and bioactive molecules. rsc.orgnih.gov
Recent studies have highlighted the use of zirconium-based catalysts in the synthesis of various heterocyclic compounds such as:
The catalytic activity of these materials is often enhanced by their high surface area and the presence of both acidic and basic sites. For instance, α-zirconium phosphate-based nanocatalysts have shown promise in synthesizing 2-substituted benzimidazoles. nih.gov The development of zirconium magnetic nanocomposites as reusable "green" catalysts for producing pyrazole (B372694) derivatives further underscores the potential in this area. nih.gov
Gas Separation and Adsorption Properties of Zirconium Cyclosilicate Materials
The porous nature of zirconium silicate materials makes them suitable for applications in gas separation and adsorption. nih.gov Zirconium-based metal-organic frameworks (MOFs), such as UiO-66 and its derivatives, have been specifically studied for the selective capture of carbon dioxide (CO2) from flue gas and natural gas. nih.gov
The separation mechanism is based on the different adsorption affinities of various gas molecules to the MOF material. For example, the adsorption energy for CO2 in a particular zirconium MOF was found to be significantly higher than that for nitrogen (N2) and methane (B114726) (CH4), indicating its potential for effective separation of these mixed gases. nih.gov
Table: Calculated Adsorption Energies of Different Gases on a Zirconium MOF
| Gas Molecule | Adsorption Energy (eV) |
| CO2 | 0.32 |
| N2 | 0.19 |
| CH4 | 0.20 |
| (Data from computational analysis) nih.gov |
The introduction of functional groups, such as amino groups, into the structure of these materials can further enhance their CO2 adsorption capacity and selectivity. acs.org
Development of Novel Sorbent Technologies Based on Zirconium Silicate Frameworks
The unique properties of zirconium silicates are driving the development of new sorbent technologies for a variety of applications, including the speciation of elements like selenium. iyte.edu.tr Mesoporous zirconium silicate has been demonstrated as a novel sorbent for the separation of radionuclides. ingentaconnect.com
Strategies for Surface Modification to Enhance Selectivity
To improve the performance and selectivity of zirconium silicate-based sorbents, researchers are exploring various surface modification strategies. brunel.ac.uk These techniques aim to introduce specific functional groups onto the surface of the material to enhance its interaction with target molecules. brunel.ac.uk
Methods for surface modification include:
Post-synthesis modification (PSM): This involves attaching functional groups to the surface of a pre-synthesized adsorbent. brunel.ac.uk
Precursor modification: In this approach, CO2-philic moieties are incorporated during the synthesis process itself. brunel.ac.uk
For example, modifying UiO-66-NH2, a zirconium-based MOF, with polyethyleneimine (PEI) has been shown to significantly improve its selectivity for CO2 over N2. acs.org Another strategy involves depositing a thin silica-like "seed" layer on zirconia ceramics to improve adhesion for dental bonding applications, a principle that could be adapted for other sorbent technologies. nih.gov The functionalization of sorbent surfaces with polar groups like hydroxy, nitro, amine, and others can enhance interactions with specific molecules. brunel.ac.uk
Comparative Material Science Studies with Other Inorganic Ion Exchangers
Zirconium silicates are a class of inorganic ion exchangers that exhibit several advantages over other materials. core.ac.uk Unlike organic polymer resins, such as sodium polystyrene sulfonate (SPS), zirconium cyclosilicate (specifically the form known as ZS-9) is an inorganic crystalline compound with a high and selective capacity for entrapping monovalent cations like potassium (K+). plos.org
Table: Comparative Selectivity of ZS-9 and SPS
| Ion Exchanger | Selectivity for K+ over Ca2+ or Mg2+ |
| ZS-9 | >25-fold |
| SPS | 0.2–0.3 times its selectivity for Ca2+ or Mg2+ |
| (Data from in vitro multi-ion exchange studies) plos.org |
The high selectivity of ZS-9 for potassium is attributed to its well-defined microporous structure, with a pore opening of approximately 3 Å, which is comparable to the diameter of an unhydrated potassium ion. plos.orgmyastrazeneca.co.uk This structural feature allows it to act in a manner analogous to physiological potassium channels. plos.org
In comparison to other inorganic ion exchangers, such as tin-based materials, zirconium-based exchangers often exhibit different selectivity profiles. For instance, a study on polyaniline-based hybrid cation exchangers showed that a tin(IV) silicate material had the highest adsorption capacity for cadmium (Cd2+) ions, whereas zirconium-containing hybrids were more selective for lead (Pb2+) and cadmium (Cd2+) over other divalent metal ions. researchgate.net The ion-exchange capacity of zirconium(IV) selenophosphate for K+ has been measured at 1.51 meq g-1. oup.com
Table of Compound Names
| Common Name/Abbreviation | Chemical Name/Formula |
| Zirconium cyclosilicate | Sodium zirconium cyclosilicate |
| ZS-9 | Sodium zirconium cyclosilicate |
| SPS | Sodium polystyrene sulfonate |
| ZrSiO4-NPs | Zirconium silicate nanoparticles |
| UiO-66 | A zirconium-based metal-organic framework |
| UiO-66-NH2 | Amino-functionalized UiO-66 |
| PEI | Polyethyleneimine |
| Zirconia | Zirconium dioxide (ZrO2) |
| α-ZrP | Alpha-zirconium phosphate |
| Tin(IV) silicate | SnSiO4 |
| Zirconium(IV) selenophosphate | A three-component ion-exchanger |
Q & A
Basic: What structural features of zirconium cyclosilicate enable selective potassium ion exchange?
Answer:
The selectivity arises from its microporous structure with pore openings of ∼3 Å, matching the diameter of unhydrated K+ ions. This spatial constraint excludes larger hydrated cations like Ca²⁺ (∼6 Å hydrated diameter) and Mg²⁺ (∼8 Å). The inorganic framework, composed of zirconium and silicate ions, creates a negatively charged environment that preferentially attracts K+ over divalent cations. In vitro studies demonstrate >25-fold selectivity for K+ versus Ca²⁺/Mg²⁺, contrasting with organic resins like sodium polystyrene sulfonate (SPS), which show higher affinity for divalent ions .
Basic: How is the ion exchange capacity (IEC) of zirconium cyclosilicate evaluated in vitro under physiologically relevant conditions?
Answer:
IEC is tested using simulated gastrointestinal (GI) fluids buffered to specific pH levels (e.g., pH 1–3 for gastric fluid, pH 6.5–7.5 for intestinal fluid). Potassium uptake kinetics are measured via ion chromatography or flame photometry at intervals (e.g., 5 minutes to 1 hour). Rapid K+ binding occurs in intestinal pH conditions, with sustained efficacy over 1 hour. Calcium and magnesium interference is quantified by adding these ions to the media and comparing K+ uptake efficiency .
Advanced: How do variations in experimental pH conditions affect the kinetic profile of potassium binding in zirconium cyclosilicate?
Answer:
At acidic pH (1–3, mimicking the stomach), K+ binding is slower due to proton competition for exchange sites. In neutral-to-alkaline conditions (pH 6.5–7.5, simulating the intestines), binding accelerates as protons are displaced, favoring K+ adsorption. Researchers must replicate these pH gradients in vitro to model in vivo behavior accurately. Discrepancies between static pH models and dynamic GI transit simulations can lead to overestimation of efficacy .
Advanced: What methodological challenges arise when comparing the potassium-binding efficacy of zirconium cyclosilicate across different clinical trial designs?
Answer:
Key challenges include:
- Heterogeneous endpoints : Trials like ZS-004 (NCT02107092) and HARMONIZE measure serum K+ reduction differently (e.g., time to normokalemia vs. sustained control over 28 days).
- Population variability : Patients with chronic kidney disease (CKD) vs. heart failure may exhibit divergent RAAS inhibitor use, affecting baseline K+ levels.
- Placebo comparators : Some trials use placebo arms without active comparators like SPS, limiting direct efficacy comparisons. Standardized protocols for patient stratification and endpoint definitions are critical .
Advanced: How can researchers resolve contradictions between in vitro selectivity data and clinical observations of electrolyte imbalances during zirconium cyclosilicate therapy?
Answer:
While in vitro data show high K+ selectivity, clinical hypomagnesemia or hypocalcemia may occur due to prolonged therapy or pre-existing deficiencies. Methodological adjustments include:
- Longitudinal monitoring : Track serum Mg²⁺/Ca²⁺ levels in phase 4 studies (e.g., Spinowitz et al., 2019).
- Mechanistic modeling : Use computational simulations to assess ion competition under dynamic GI conditions.
- Dose titration : Correlate K+ reduction with co-administered cation supplementation in vulnerable populations .
Advanced: What analytical techniques are recommended for characterizing the long-term structural stability of zirconium cyclosilicate in extended-duration studies?
Answer:
- X-ray diffraction (XRD) : Monitors crystallinity and phase changes after repeated ion exchange cycles.
- Scanning electron microscopy (SEM) : Evaluates morphological degradation (e.g., pore collapse).
- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states.
- Inductively coupled plasma mass spectrometry (ICP-MS) : Detects zirconium leaching in simulated biological fluids. Chronic exposure studies (>12 months) are essential for regulatory compliance .
Basic: What are the key considerations when designing dose-response studies to establish the therapeutic window for zirconium cyclosilicate in hyperkalemia management?
Answer:
- Titration protocols : Start with 5–10 g doses, adjusting based on serum K+ levels at 48-hour intervals (per ZS-005 trial).
- Safety thresholds : Monitor for hypokalemia (K+ <3.5 mmol/L) and GI adverse events.
- Population-specific factors : CKD patients may require lower maintenance doses due to reduced K+ excretion .
Advanced: How do co-administered cations in the gastrointestinal tract influence the in vivo potassium-trapping efficiency of zirconium cyclosilicate?
Answer:
High concentrations of Na⁺ (e.g., from concomitant saline infusions) can competitively inhibit K+ binding. In vitro studies show that zirconium cyclosilicate maintains >90% K+ uptake efficiency even with 10-fold excess Na⁺, but Mg²⁺/Ca²⁺ at >5 mM reduces efficacy by ~15%. Researchers should simulate multi-ion environments using physiologically relevant ratios (e.g., Na⁺:K⁺ = 40:1 in intestinal fluid) to predict clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
